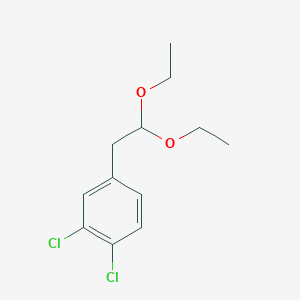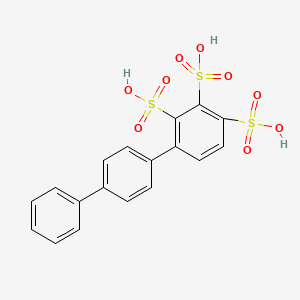
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is an organic compound with the molecular formula C18H14O9S3 It is a trisulfonic acid derivative of biphenyl, characterized by three sulfonic acid groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with sulfur trioxide (SO3) in the presence of a suitable catalyst, such as oleum or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The process includes the continuous addition of sulfur trioxide to a biphenyl solution, followed by purification steps to isolate the desired trisulfonic acid product. The use of advanced separation techniques, such as crystallization or chromatography, ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or aminated compounds.
Aplicaciones Científicas De Investigación
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound’s ability to modulate the activity of specific molecular pathways makes it a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-2,2’,3-trisulfonic acid: Another trisulfonic acid derivative of biphenyl with sulfonic acid groups at different positions.
4,4’-Dihydroxybiphenyl-2,2’,3-trisulfonic acid: A derivative with additional hydroxyl groups, offering different reactivity and applications.
Uniqueness
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Propiedades
Número CAS |
68491-73-6 |
|---|---|
Fórmula molecular |
C18H14O9S3 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C18H14O9S3/c19-28(20,21)16-11-10-15(17(29(22,23)24)18(16)30(25,26)27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
Clave InChI |
ARDLJTSXSSBPTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



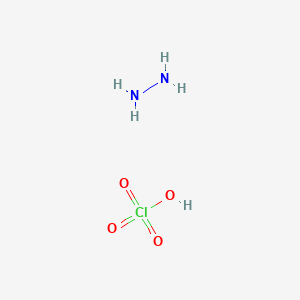

![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)

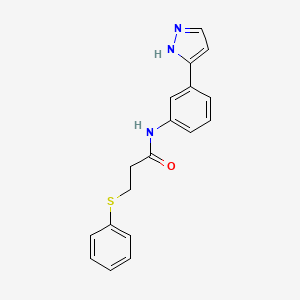
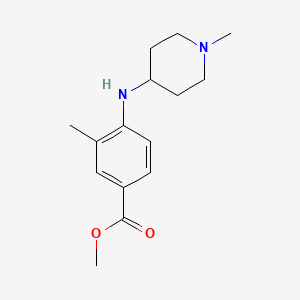

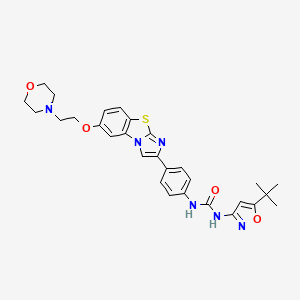

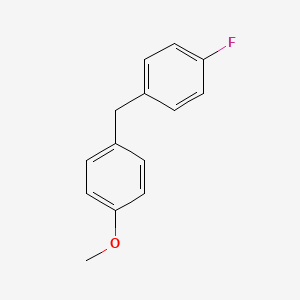
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
